(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines a piperazine ring, a thiazole ring, and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the formation of the thiazole ring and the introduction of the phenylmethylidene group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in dyes and herbicides.
Piperacillin Related Compound E: A piperazine derivative used in pharmaceutical applications.
Steviol Glycoside: A natural sweetener with a complex molecular structure.
Uniqueness
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is unique due to its combination of a piperazine ring, a thiazole ring, and a phenylmethylidene group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-7-5-6-10-18(16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRIRSNLZWRMOT-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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